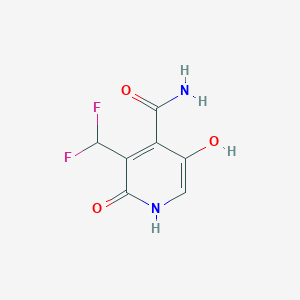
3-(Difluoromethyl)-2,5-dihydroxypyridine-4-carboxamide
Descripción general
Descripción
Difluoromethyl-containing compounds are of significant interest in the field of medicinal chemistry due to their unique properties . The presence of a difluoromethyl group can modulate the properties of bioactive molecules, making them useful in drug discovery .
Synthesis Analysis
The synthesis of difluoromethyl-containing compounds has seen significant advances in recent years . Techniques such as late-stage difluoromethylation have been developed, which involve the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis
The molecular structure of difluoromethyl-containing compounds can be determined using techniques such as X-ray diffraction . The presence of aromatic residues may provide complexities in the binding process due to potential π-π stacking or hydrogen bonding interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethyl-containing compounds can be influenced by the presence of the CF2H group . For example, compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .Safety And Hazards
Direcciones Futuras
The field of difluoromethylation is rapidly advancing, with new methodologies and applications being developed . Future directions may include the development of more efficient and selective difluoromethylation reactions, as well as the exploration of new applications in drug discovery and other areas .
Propiedades
IUPAC Name |
3-(difluoromethyl)-5-hydroxy-2-oxo-1H-pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c8-5(9)4-3(6(10)13)2(12)1-11-7(4)14/h1,5,12H,(H2,10,13)(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPNEUSODDTNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=O)N1)C(F)F)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-2,5-dihydroxypyridine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




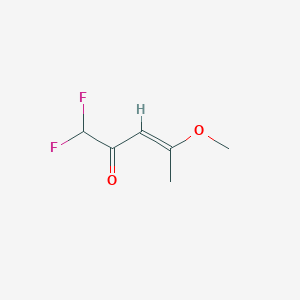
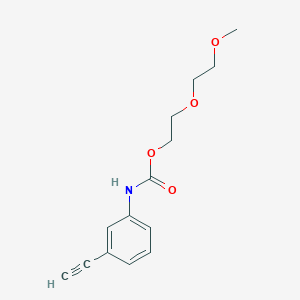
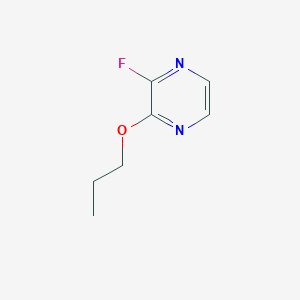
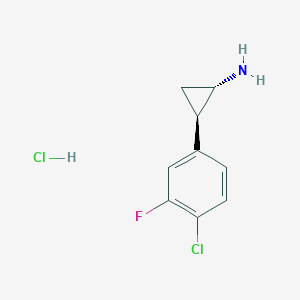
![1-[(4-Ethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1460458.png)
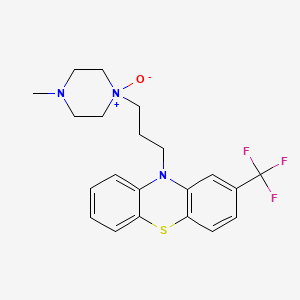
![2-Propyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1460460.png)

![{7-Oxaspiro[3.5]nonan-1-yl}methanamine hydrochloride](/img/structure/B1460462.png)
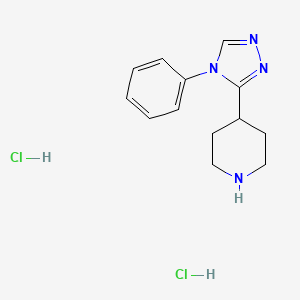
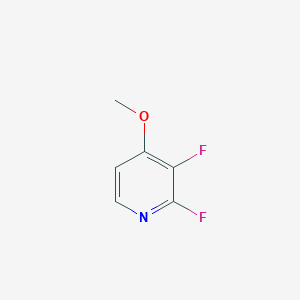
![4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-6-carboxylic acid](/img/structure/B1460469.png)
